molecular formula C16H17BrN2OS B7551607 1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide

1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide

Cat. No. B7551607
M. Wt: 365.3 g/mol
InChI Key: WEJMMSPUBDIWBS-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide is a chemical compound that has attracted considerable attention in scientific research due to its potential applications in the field of medicine. It is a member of the thiazolylcyclopentane family of compounds and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of bacterial cell walls, leading to bacterial cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including MRSA, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have potent anti-inflammatory activity, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of bacterial infections. Additionally, its anti-inflammatory and anticancer properties make it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide. One direction is to optimize its solubility in water, making it easier to administer in vivo. Another direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific analogs. Additionally, further research is needed to evaluate its safety and efficacy in vivo, as well as its potential for clinical use. Finally, its potential as a lead compound for the development of new antimicrobial, anti-inflammatory, and anticancer agents should be explored.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide involves several steps. The first step involves the preparation of 1-bromo-4-(methylthio)benzene, which is then reacted with cyclopentanone in the presence of sodium hydride to form 1-(4-methylthiophenyl)cyclopentanone. The thiazole ring is then introduced by reacting 2-aminothiazole with the above intermediate in the presence of trifluoroacetic acid. Finally, the carboxamide group is introduced by reacting the thiazolylcyclopentanone intermediate with methyl isocyanate in the presence of triethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In particular, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium that is resistant to many antibiotics. It has also been shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

1-(4-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c1-19(15-18-10-11-21-15)14(20)16(8-2-3-9-16)12-4-6-13(17)7-5-12/h4-7,10-11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJMMSPUBDIWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CS1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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